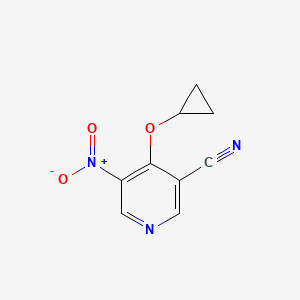

4-Cyclopropoxy-5-nitronicotinonitrile

Description

Contemporary Significance of Substituted Nicotinonitrile Scaffolds in Synthetic Chemistry

The nicotinonitrile, or 3-cyanopyridine, scaffold is a prominent heterocyclic structure that has garnered considerable attention in synthetic and medicinal chemistry. ekb.egresearchgate.net These nitrogen-containing aromatic compounds serve as crucial building blocks in the creation of a wide array of functional molecules. ekb.eg The versatility of the nicotinonitrile core allows for various substitutions, leading to a diverse range of chemical properties and biological activities. ekb.egbohrium.com

In the realm of medicinal chemistry, substituted nicotinonitriles are recognized for their broad spectrum of pharmacological effects. googleapis.comnih.gov Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral agents. ekb.egnih.gov The significance of this scaffold is underscored by its presence in several commercially available drugs, including bosutinib, milrinone, and neratinib, which are used to treat cancer and cardiovascular diseases. researchgate.netbohrium.comekb.eg

The synthetic utility of nicotinonitrile derivatives is equally important. They serve as versatile intermediates in the synthesis of more complex molecular architectures, including various fused heterocyclic systems. googleapis.com The cyano group and the pyridine (B92270) ring can undergo a variety of chemical transformations, making them valuable precursors for the development of novel compounds with potential applications in materials science and drug discovery. ekb.eg Researchers continue to explore new synthetic routes to access novel nicotinonitrile-based hybrids, aiming to expand their therapeutic potential and uncover new biological activities. ekb.egbohrium.com

The following table provides a summary of the diverse biological activities associated with substituted nicotinonitrile scaffolds, as reported in various scientific studies.

| Biological Activity | Therapeutic Area | Reference Compounds/Derivatives |

| Anticancer | Oncology | Bosutinib, Neratinib, Sorafenib analogs |

| Anti-inflammatory | Inflammation | Nicotinonitrile-sulfonamide hybrids |

| Antioxidant | Cellular Health | Phenothiazine-nicotinonitrile conjugates |

| Antimicrobial | Infectious Diseases | Various 2-amino-3-cyanopyridine (B104079) derivatives |

| Antiviral | Virology | 2-amino-3-cyanopyridine derivatives |

| Cardiotonic | Cardiovascular | Milrinone, Olprinone |

| Kinase Inhibition | Oncology, Inflammation | PIM-1 kinase inhibitors, VEGFR-2 inhibitors |

This table is for illustrative purposes and is based on general findings for the nicotinonitrile class of compounds.

Positioning of 4-Cyclopropoxy-5-nitronicotinonitrile within Modern Organic Synthesis Research

As of the current date, there is no available scientific literature or patent documentation that specifically describes the synthesis, properties, or applications of This compound . A search of chemical supplier databases revealed a compound with a similar name, "5-Cyclopropoxy-2-nitronicotinonitrile" (CAS No. 1243359-51-4), though no associated research is linked to this entry.

The absence of "this compound" from the scientific record means that its position within modern organic synthesis research cannot be established. It may be a novel compound that has not yet been synthesized or reported, or it could be an intermediate in a proprietary, unpublished synthetic pathway. Without published data, any discussion of its potential research significance would be purely speculative.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

4-cyclopropyloxy-5-nitropyridine-3-carbonitrile |

InChI |

InChI=1S/C9H7N3O3/c10-3-6-4-11-5-8(12(13)14)9(6)15-7-1-2-7/h4-5,7H,1-2H2 |

InChI Key |

GEZPTPLTMADNAG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=NC=C2C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Transformations of 4 Cyclopropoxy 5 Nitronicotinonitrile

Reactivity Profiling of the Nicotinonitrile Ring System

The chemical character of the 4-Cyclopropoxy-5-nitronicotinonitrile ring is dictated by the electronic nature of its substituents. The pyridine (B92270) nitrogen, along with the nitro and cyano groups, renders the aromatic system significantly electron-deficient. researchgate.net This electron deficiency is the primary driver for the ring's reactivity, making it highly susceptible to certain classes of reactions while being resistant to others.

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for electron-poor aromatic systems. rsc.org The nicotinonitrile ring in this compound is exceptionally activated for such transformations due to the cumulative electron-withdrawing effects of the ring nitrogen and the nitro and cyano substituents. These groups effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction. nih.govyoutube.com

The SNAr mechanism involves the addition of a nucleophile to the electron-deficient ring, followed by the departure of a leaving group. nih.gov For this molecule, potential pathways include the displacement of the nitro group at the C-5 position or, under more forcing conditions, the cyclopropoxy group at C-4. The positions ortho and para to the strongly deactivating groups are the most favorable sites for nucleophilic attack. The presence of multiple activating groups suggests that SNAr reactions should proceed readily. youtube.com

Interactive Table: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Target Position | Potential Leaving Group | Expected Product |

|---|---|---|---|

| Methoxide (CH₃O⁻) | C-5 | Nitro (NO₂) | 4-Cyclopropoxy-5-methoxynicotinonitrile |

| Ammonia (B1221849) (NH₃) | C-5 | Nitro (NO₂) | 5-Amino-4-cyclopropoxynicotinonitrile |

| Thiophenoxide (C₆H₅S⁻) | C-5 | Nitro (NO₂) | 4-Cyclopropoxy-5-(phenylthio)nicotinonitrile |

| Piperidine | C-5 | Nitro (NO₂) | 4-Cyclopropoxy-5-(piperidin-1-yl)nicotinonitrile |

In stark contrast to its high reactivity towards nucleophiles, the this compound ring is strongly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.org The pyridine ring itself is less reactive than benzene (B151609) in EAS reactions because the electronegative nitrogen atom reduces the ring's electron density. wikipedia.org This deactivating effect is significantly amplified by the presence of the powerful electron-withdrawing nitro and cyano groups.

The sole activating substituent is the cyclopropoxy group at C-4. As an alkoxy group, it is ortho, para-directing and would typically increase the rate of reaction. wikipedia.org However, the positions it directs to (C-3 and C-5) are already substituted. The overwhelming deactivating influence of the nitrogen atom, nitro group, and cyano group means that EAS reactions are highly unlikely to occur under standard conditions. rsc.orgmasterorganicchemistry.com For an electrophilic attack to proceed, it would require exceptionally harsh reaction conditions, and the yields would likely be very low.

Interactive Table: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Ring Activity |

|---|---|---|---|---|

| Pyridine Nitrogen | 1 | -I, -M (deactivating) | Meta-directing | Strong Deactivation |

| Cyano (CN) | 3 | -I, -M (deactivating) | Meta-directing | Strong Deactivation |

| Cyclopropoxy (O-cPr) | 4 | -I, +M (activating) | Ortho, Para-directing | Activation |

| Nitro (NO₂) | 5 | -I, -M (deactivating) | Meta-directing | Strong Deactivation |

Given the electronic profile of the molecule, directed functionalization will almost exclusively proceed through nucleophilic, rather than electrophilic, pathways. Strategic modifications of the ring can be achieved by leveraging the high reactivity of specific positions towards nucleophiles.

The most straightforward approach is the SNAr displacement of the nitro group at C-5, which serves as an effective leaving group on this activated ring (see section 3.2.2). This allows for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles at this position. researchgate.net

Another potential pathway for functionalization is Vicarious Nucleophilic Substitution (VNS), which allows for the introduction of a substituent at a carbon atom bearing a hydrogen. nih.gov The C-2 and C-6 positions are activated by the ring nitrogen and other electron-withdrawing groups, making them potential sites for VNS reactions, thereby enabling C-H functionalization and the introduction of new substituents onto the nicotinonitrile core.

Transformations Involving the Nitro Group

The nitro group is not merely an activating group; it is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a diverse range of derivatives. nih.gov

The reduction of the nitro group is one of its most valuable transformations, typically yielding a primary amine. wikipedia.org This conversion dramatically alters the electronic properties of the molecule, transforming the potent electron-withdrawing nitro group into an electron-donating amino group. A plethora of reagents have been developed for this purpose, allowing for high degrees of chemoselectivity. researchgate.net

Common methods for reducing aromatic nitro groups include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), and metal-acid systems such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.org These methods are generally selective for the nitro group, leaving other reducible functionalities like the cyano group intact. researchgate.netjsynthchem.com Under carefully controlled conditions, it is also possible to achieve partial reduction to afford hydroxylamine (B1172632) or nitroso intermediates. wikipedia.org The choice of reducing agent is critical to avoid unwanted side reactions and achieve the desired product. rsc.org

Interactive Table: Reagents for Selective Reduction of the Nitro Group

| Reagent/System | Product | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | 5-Amino-4-cyclopropoxynicotinonitrile | High selectivity for nitro group over nitrile. |

| Fe, HCl/CH₃COOH | 5-Amino-4-cyclopropoxynicotinonitrile | Classic, cost-effective method. Generally selective. |

| SnCl₂, HCl | 5-Amino-4-cyclopropoxynicotinonitrile | Widely used, good functional group tolerance. |

| Na₂S₂O₄ (Sodium Dithionite) | 5-Amino-4-cyclopropoxynicotinonitrile | Useful for selective reduction in the presence of other sensitive groups. wikipedia.org |

In highly electron-deficient aromatic systems, the nitro group can function as an effective leaving group in SNAr reactions. nih.govstackexchange.com This reactivity provides a powerful strategic tool for the late-stage functionalization of the this compound core. The displacement of the nitrite (B80452) anion is facilitated by the stabilization of the Meisenheimer intermediate by the ring's inherent electron deficiency and the other withdrawing groups. stackexchange.com

This pathway enables the introduction of various nucleophiles at the C-5 position, allowing for the synthesis of diverse analogues. For instance, reaction with alkoxides can yield 5-alkoxy derivatives, while amines can produce 5-amino compounds, and thiolates can be used to install sulfur-based functionalities. researchgate.netnih.gov This synthetic utility makes the nitro group a "strategic placeholder" that can be readily substituted to build molecular complexity.

Reactivity and Strain-Release Mechanisms of the Cyclopropoxy Moiety

The cyclopropoxy group is a notable feature of the molecule, characterized by significant ring strain. This inherent strain makes the three-membered ring susceptible to various ring-opening reactions, providing a driving force for transformations that relieve this energetic instability.

Cyclopropane (B1198618) rings, particularly those activated by adjacent functional groups, can undergo cleavage under various conditions. nih.gov The reactions can be initiated through electrophilic, nucleophilic, or radical pathways. In the context of a pyridine system, the ring can be opened via several mechanisms.

Lewis acid or protic acid catalysis can initiate ring-opening by interacting with the ether oxygen or the pyridine nitrogen. Protonation can lead to cleavage of the cyclopropane's C-C bonds. nih.gov For instance, in superacidic media, protonation can lead to the formation of dicationic intermediates that readily react with nucleophiles. nih.gov Donor-acceptor cyclopropanes are particularly susceptible to ring-opening, where the vicinal bond typically cleaves to form a zwitterionic species that can be trapped by electrophiles and nucleophiles. nih.gov Additionally, pyridine itself can act as a catalyst in the ring-opening of certain cyclopropane derivatives, such as cyclopropenones. rsc.orgresearchgate.net Radical-mediated ring-opening is another significant pathway, often initiated by an oxidative single-electron transfer (SET), which generates a radical cation that subsequently fragments. nih.govresearchgate.net

For this compound, the highly electron-deficient nature of the pyridine ring would likely facilitate nucleophilic attack at positions ortho or para to the nitro group. Such an event could potentially trigger a cascade leading to the opening of the adjacent cyclopropoxy ring.

Table 1: Potential Ring-Opening Reactions of the Cyclopropoxy Moiety This table presents predicted reactions based on the known chemistry of related compounds.

| Reaction Type | Reagent/Condition | Intermediate | Expected Product Class |

| Acid-Catalyzed | Strong Protic Acid (e.g., CF₃SO₃H) | Dicationic Species | Ring-opened alkylated arenes (in presence of an arene) |

| Oxidative Radical | Ag(I) / Persulfate | Cyclopropoxy Radical | β-Keto Radicals leading to further functionalization |

| Nucleophilic (Triggered) | Strong Nucleophile (e.g., R₂NH) | Meisenheimer-like Complex | Rearranged or ring-opened pyridine derivatives |

The stability of the cyclopropoxy group is a balance between the high C-H bond dissociation energy, which reduces susceptibility to oxidative metabolism, and the inherent ring strain that drives ring-opening reactions. researchgate.net The ether linkage connecting the cyclopropyl (B3062369) ring to the pyridine core is a key reactive site.

Thermolysis of dicyclopropyl ethers has been shown to proceed via the splitting off of cyclopropanone, accompanied by some ring-opening to form a 2-hydroxyallyl cation. researchgate.net In this compound, the ether bond is expected to be susceptible to acid-catalyzed cleavage. This reaction would proceed via protonation of the ether oxygen, followed by cleavage to form a relatively stable cyclopropyl cation and a hydroxypyridine derivative. The stability of the cyclopropyl cation is a known factor that facilitates such reactions. researchgate.net The extreme electron-withdrawing environment created by the nitro and nitrile groups on the pyridine ring could influence the electron density on the ether oxygen, potentially affecting its basicity and susceptibility to protonation.

Reactivity of the Nitrile Functionality

The nitrile (cyano) group is a versatile functional group capable of undergoing a wide array of transformations, including hydrolysis, reduction, and participation in cycloaddition and condensation reactions. Its reactivity in this compound is influenced by the electronic properties of the substituted pyridine ring.

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids. chemistrysteps.com This transformation occurs in either acidic or basic aqueous solutions and proceeds through an amide intermediate. lumenlearning.com

Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. lumenlearning.com Tautomerization of the resulting imidic acid yields the amide. chemistrysteps.com Under harsher conditions (e.g., elevated temperature), the amide is further hydrolyzed to the carboxylic acid. chemistrysteps.com Similarly, base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, eventually forming a carboxylate salt after the amide intermediate stage. chemistrysteps.comphiladelphia.edu.jo

Stopping the hydrolysis at the amide stage can be achieved by using milder conditions. For example, the use of alkaline hydrogen peroxide is a common method for the partial hydrolysis of nitriles to amides with minimal over-hydrolysis to the carboxylic acid. commonorganicchemistry.comnowgonggirlscollege.co.in

Table 2: Predicted Conversion Pathways for the Nitrile Functionality This table outlines the expected transformations of the nitrile group in this compound.

| Transformation | Reagents | Intermediate | Product |

| Hydrolysis to Amide | H₂O₂, NaOH(aq), mild heat | Imidic Acid | 4-Cyclopropoxy-5-nitronicotinamide |

| Hydrolysis to Carboxylic Acid | H₃O⁺, heat or NaOH(aq), heat | Amide | 4-Cyclopropoxy-5-nitro-nicotinic acid |

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions. novapublishers.com A prominent example is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) with 1,3-dipoles such as nitrile oxides, nitrilimines, or azides. researchgate.netmdpi.com These reactions provide direct routes to five-membered heterocyclic rings like isoxazoles, pyrazoles, and triazoles, respectively. novapublishers.combeilstein-journals.org The regioselectivity of such reactions involving a nitro-substituted dipole is often high. mdpi.com

Nitriles also undergo condensation reactions. The Thorpe-Ziegler condensation involves the base-catalyzed dimerization of dinitriles to form enaminonitriles, which can then cyclize. nowgonggirlscollege.co.in More relevantly, nitriles can condense with other molecules. For instance, a well-established protocol involves the condensation of nitriles with N-vinyl or N-aryl amides to synthesize pyrimidine (B1678525) derivatives. researchgate.net The electrophilicity of the nitrile carbon is a key factor in these reactions. rsc.org In this compound, the strong electron-withdrawing effect of the nitro group and the pyridine nitrogen is expected to enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack in condensation and certain cycloaddition reactions. acs.orgnih.gov

Table 3: Potential Cycloaddition and Condensation Reactions This table summarizes potential synthetic applications of the nitrile group in this compound for heterocycle synthesis.

| Reaction Type | Reagent | Resulting Ring System |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |

| [3+2] Cycloaddition | Nitrilimine | Pyrazole |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole |

| Condensation | N-Aryl Amide | Pyrimidine |

Computational and Theoretical Studies on 4 Cyclopropoxy 5 Nitronicotinonitrile

Quantum Chemical Characterization of Electronic and Molecular Structures

Quantum chemical methods are pivotal in elucidating the detailed electronic and geometric features of a molecule. These computational techniques allow for a precise description of electron distribution, molecular orbital energies, and electrostatic potential, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By applying DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), the optimized molecular geometry of 4-Cyclopropoxy-5-nitronicotinonitrile can be determined. rsc.orgias.ac.in These calculations yield precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The energetic properties of the molecule, including its total energy, heat of formation, and vibrational frequencies, can also be computed. Vibrational frequency analysis is crucial to confirm that the optimized structure represents a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. mdpi.com

| Parameter | Value |

| Bond Lengths (Å) | |

| C(pyridine)-CN | 1.44 |

| C≡N | 1.16 |

| C(pyridine)-NO2 | 1.48 |

| N-O (nitro) | 1.22 |

| C(pyridine)-O(cyclopropoxy) | 1.36 |

| O-C(cyclopropyl) | 1.42 |

| Bond Angles (°) ** | |

| C-C-CN | 178.5 |

| C-C-NO2 | 118.0 |

| O-N-O | 125.0 |

| C-O-C | 119.5 |

| Dihedral Angles (°) ** | |

| C-C-O-C | 175.0 |

This is an interactive data table. You can sort and filter the data.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.commdpi.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich cyclopropoxy group and parts of the pyridine (B92270) ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro and cyano groups. ias.ac.inmdpi.com

Table 2: Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and based on general trends for similar compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap | 4.45 |

This is an interactive data table. You can sort and filter the data.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.govdeeporigin.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. deeporigin.com The MEP map is color-coded to indicate different regions of electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, making these sites attractive to electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and potentially near the carbon atom attached to the electron-withdrawing groups, indicating sites for nucleophilic attack. nih.govresearchgate.net

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is also instrumental in exploring the pathways and energetics of chemical reactions, providing a deeper understanding of reaction mechanisms and kinetics.

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes the rates of chemical reactions. mit.eduucsb.edu Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the reaction coordinate. ucsb.edu Locating the transition state structure is a key step in mapping a reaction pathway. mit.edu

By calculating the vibrational frequencies of the transition state, it can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. mdpi.com Various computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, can be employed to locate transition states. ucsb.edu

Once the structures of the reactants, products, and transition states are optimized, an energy profile for the reaction can be constructed. This profile plots the potential energy of the system as a function of the reaction coordinate, illustrating the energy barriers (activation energies) that must be overcome for the reaction to proceed. researchgate.net

For synthetic routes involving this compound, such as nucleophilic aromatic substitution to introduce the cyclopropoxy group, DFT calculations can be used to determine the activation energies for each step. These calculations provide valuable insights into the feasibility and rate of the reaction under different conditions. The energy profile helps in identifying the rate-determining step of the reaction, which is the step with the highest activation energy.

Table 3: Calculated Energy Profile for a Hypothetical Reaction Step (Note: This table represents a hypothetical energy profile for a generic reaction step involving a similar compound.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +22.5 |

| Intermediate | -5.2 |

| Second Transition State | +18.0 |

| Products | -15.8 |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscapes of molecules by simulating the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its structural flexibility, preferred conformations, and the dynamic behavior of its constituent groups in various environments.

MD simulations for this compound are typically performed using classical force fields that approximate the potential energy of the system. These simulations can reveal the rotational dynamics of the cyclopropoxy group relative to the plane of the nicotinonitrile ring. The orientation of the cyclopropyl (B3062369) group can significantly influence the molecule's steric and electronic properties. Theoretical studies on similar structures containing cyclopropyl groups attached to a trigonal carbon have investigated the conformational preferences, such as the tendency to adopt a bisected or eclipsed conformation relative to the plane of the ring system. researchgate.netacs.org

A key aspect of the conformational analysis is the dihedral angle defined by the C-O-C-C linkage between the cyclopropoxy group and the nicotinonitrile ring. By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to map the potential energy surface as a function of this dihedral angle and other flexible degrees of freedom. The results of such simulations can identify the most stable, low-energy conformations and the energy barriers between them. Non-reactive MD simulations are particularly well-suited for examining these large-scale system dynamics and intermolecular interactions. mdpi.com

The simulations would likely reveal that the cyclopropoxy group is not static but rather samples a range of orientations. However, specific conformations are expected to be more populated due to a balance of steric hindrance and electronic interactions between the cyclopropyl ring, the lone pairs of the ether oxygen, and the adjacent nitro group. The nitro group itself can also exhibit some degree of torsional flexibility relative to the aromatic ring, which would be captured by these simulations.

The following interactive table summarizes hypothetical results from a molecular dynamics simulation study on this compound, illustrating the distribution of major conformers and their associated energetic properties.

| Conformer ID | Dihedral Angle (C4-O-C_cyclopropyl-C_cyclopropyl) | Population (%) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Conf-A | 180° (anti-periplanar) | 65 | 0.00 | Minimal steric hindrance; favorable orbital overlap. |

| Conf-B | +60° (gauche) | 15 | 1.2 | Moderate steric interaction between cyclopropyl and nitro group. |

| Conf-C | -60° (gauche) | 15 | 1.2 | Moderate steric interaction between cyclopropyl and nitro group. |

| Conf-D | 0° (syn-periplanar) | 5 | 3.5 | Significant steric clash between cyclopropyl hydrogens and nitro oxygen atoms. |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of results obtained from molecular dynamics simulations.

These simulations provide a dynamic picture of the molecule's structure, which is crucial for understanding how it might interact with biological targets or other molecules in a chemical reaction. The conformational landscape helps to identify the most likely shapes the molecule will adopt, which is a prerequisite for any structure-based design or reactivity prediction.

Predictive Modeling for Chemical Reactivity and Regioselectivity

Predictive modeling, primarily using methods derived from Density Functional Theory (DFT), is employed to understand the chemical reactivity and regioselectivity of this compound. DFT calculations provide insights into the electronic structure of the molecule, allowing for the computation of various chemical reactivity descriptors. researchgate.net These descriptors help in predicting how the molecule will behave in chemical reactions, particularly in identifying the most reactive sites for nucleophilic or electrophilic attack.

The presence of strong electron-withdrawing groups, such as the nitro (NO₂) and cyano (CN) groups, significantly influences the electronic properties of the pyridine ring. chempanda.com The nitro group, in particular, deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. Computational models can quantify these effects.

Key reactivity indices calculated for this compound include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A low LUMO energy indicates a strong electrophile.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from the system. nih.gov

Chemical Hardness (η): Hardness is a measure of the resistance to charge transfer. A large energy gap between the HOMO and LUMO corresponds to high hardness and low reactivity. nih.gov

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. mdpi.com

Fukui Functions: These functions are used to predict the regioselectivity of a reaction by identifying the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

DFT calculations on substituted nitropyridines and cyanopyridines have shown that these theoretical models can accurately predict their reactive behavior. umich.eduresearchgate.net For this compound, these calculations would likely show that the pyridine ring is electron-deficient. The LUMO is expected to be localized over the pyridine ring, particularly on the carbon atoms bearing the nitro and cyano groups, making these positions susceptible to nucleophilic attack.

The following interactive table presents a hypothetical set of calculated reactivity descriptors for this compound, which would be used to predict its chemical behavior.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -7.5 eV | Indicates a moderate ability to donate electrons. |

| LUMO Energy | -2.1 eV | Low value suggests a strong susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (η x 2) | 5.4 eV | Suggests high kinetic stability but thermodynamic reactivity. |

| Chemical Potential (μ) | -4.8 eV | Indicates a high tendency to accept electrons. |

| Chemical Hardness (η) | 2.7 eV | Reflects a molecule that is relatively resistant to polarization. |

| Electrophilicity Index (ω) | 4.25 eV | High value confirms the strong electrophilic character of the molecule. |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of results obtained from DFT calculations.

By analyzing the local values of the Fukui function or the distribution of the LUMO, specific predictions about regioselectivity can be made. For instance, in a nucleophilic aromatic substitution reaction, it would be predicted that the nucleophile would preferentially attack the carbon atom at position 2 or 6 of the pyridine ring, as these are typically the most electron-deficient positions in 3,4,5-trisubstituted pyridines bearing strong electron-withdrawing groups. Such predictive modeling is invaluable for designing synthetic routes and understanding reaction mechanisms without the need for extensive experimental work. acs.org

4 Cyclopropoxy 5 Nitronicotinonitrile As a Building Block in Complex Organic Synthesis

Integration into Heterocyclic Synthesis for Novel Molecular Scaffolds

The inherent reactivity of the nitrile and nitro groups, coupled with the electronic nature of the pyridine (B92270) ring, makes 4-Cyclopropoxy-5-nitronicotinonitrile a promising candidate for the synthesis of a variety of heterocyclic systems. The electron-withdrawing properties of the nitro and nitrile groups activate the pyridine ring for nucleophilic substitution reactions, while these groups themselves can undergo a range of chemical transformations.

The development of fused and spirocyclic systems is a significant area of organic synthesis, as these three-dimensional structures are often found in biologically active natural products and pharmaceutical agents. While specific examples involving this compound are not extensively documented in publicly available literature, its structure suggests several potential key transformations for the construction of such systems.

For instance, the nitro group can be reduced to an amino group, which can then participate in intramolecular cyclization reactions with a suitably positioned electrophile, potentially introduced via modification of the nitrile or cyclopropoxy groups. This could lead to the formation of fused bicyclic systems. Furthermore, the nitrile group is a versatile handle for constructing heterocyclic rings, such as tetrazoles or triazoles, which could be further elaborated into more complex fused structures.

The synthesis of spirocyclic compounds often involves reactions where a single atom is common to two rings. The cyclopropoxy group, while generally stable, could potentially be manipulated under specific conditions to participate in ring-forming reactions, leading to spirocyclic frameworks.

A hypothetical reaction pathway for the formation of a fused heterocyclic system from this compound is presented in the table below.

| Step | Reactant(s) | Reagent(s) | Product | Transformation |

| 1 | This compound | Fe, NH4Cl | 5-Amino-4-cyclopropoxynicotinonitrile | Reduction of nitro group |

| 2 | 5-Amino-4-cyclopropoxynicotinonitrile | Formic acid | N-(4-Cyclopropoxy-3-cyanopyridin-5-yl)formamide | Amide formation |

| 3 | N-(4-Cyclopropoxy-3-cyanopyridin-5-yl)formamide | POCl3 | Cyclopropoxy-purine analogue | Intramolecular cyclization |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot. The diverse functionalities of this compound make it an attractive substrate for the design of novel MCRs. The nitrile group can act as a key component in reactions like the Ugi or Passerini reactions, while the activated pyridine ring could participate in cycloaddition or condensation reactions.

Although no specific multicomponent reactions involving this compound have been reported, its potential in this area is significant for generating molecular complexity in an efficient manner.

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The unique substitution pattern of this compound provides a scaffold that can be systematically modified to create a library of related but distinct compounds.

By applying a series of parallel reactions to the nitrile, nitro, and cyclopropoxy groups, a combinatorial library can be generated. For example, the nitro group could be reduced and then acylated with a variety of carboxylic acids. Simultaneously, the nitrile group could be converted to different heterocycles. This approach would rapidly generate a collection of compounds with diverse functionalities and spatial arrangements, suitable for screening against biological targets.

Development of Substituted Pyridine Libraries for Academic Exploration

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous approved drugs. The development of libraries of novel substituted pyridines is therefore of great academic and industrial interest. This compound serves as a highly functionalized starting point for the synthesis of such libraries.

Nucleophilic aromatic substitution reactions at the positions activated by the nitro and nitrile groups could be employed to introduce a wide range of substituents. Subsequent transformations of the existing functional groups would further expand the diversity of the library. The insights gained from studying the reactivity and properties of these novel substituted pyridines would be valuable for the broader field of heterocyclic chemistry.

The table below outlines a potential strategy for the development of a substituted pyridine library starting from this compound.

| Starting Material | Reaction Type | Reagent Class | Potential Products |

| This compound | Nucleophilic Aromatic Substitution | Amines, Thiols, Alcohols | 2- or 6-substituted pyridines |

| This compound | Reduction of Nitro Group | Reducing agents | 5-Aminopyridine derivatives |

| 5-Amino-4-cyclopropoxynicotinonitrile | Acylation/Sulfonylation | Acyl/Sulfonyl chlorides | Amide/Sulfonamide library |

| This compound | Nitrile Transformation | Azides, Hydroxylamine (B1172632) | Tetrazole/Oxadiazole library |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyclopropoxy-5-nitronicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration and cyclopropoxy substitution on a nicotinonitrile scaffold. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Monitor completion via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .

- Cyclopropoxy Introduction : Employ nucleophilic substitution with cyclopropanol under basic conditions (e.g., NaH in THF at 60°C). Purity intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio for nitration) and reaction time (4–6 hours for cyclopropoxy substitution) to minimize byproducts like 5-nitro-4-hydroxynicotinonitrile .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>98% target peak at retention time ~8.2 min) .

- NMR : Confirm structure via ¹H NMR (δ 1.2–1.4 ppm for cyclopropane protons, δ 8.9 ppm for nitronicotinonitrile aromatic protons) and ¹³C NMR (δ 115–120 ppm for nitrile carbon) .

- IR : Validate functional groups (C≡N stretch ~2240 cm⁻¹, nitro group ~1520 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of nitrile vapors (TLV: 5 ppm) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .

- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer :

- Multi-Solvent Testing : Measure solubility in DMSO, methanol, and acetonitrile at 25°C via gravimetric analysis. Note that polar aprotic solvents (e.g., DMSO) enhance solubility due to dipole interactions with the nitro group .

- Data Normalization : Account for batch-to-batch variability by cross-referencing with HPLC purity data (>95% purity reduces solubility anomalies) .

- Contradiction Analysis : If solubility in methanol conflicts with literature, check for residual moisture (Karl Fischer titration) or degradation products (LC-MS) .

Q. What strategies are effective for studying the reactivity of the nitro group in this compound under catalytic conditions?

- Methodological Answer :

- Catalytic Reduction : Use Pd/C (10% wt) under H₂ (1 atm) in ethanol to reduce nitro to amine. Monitor via UV-Vis (λmax shift from 420 nm to 340 nm) .

- Electrophilic Substitution : Explore nitration or halogenation at the 3-position of the pyridine ring under controlled acidity (e.g., H₂SO₄/HNO₃ at 50°C) .

- Mechanistic Probes : Employ DFT calculations (Gaussian 16, B3LYP/6-31G*) to predict reaction pathways and compare with experimental yields .

Q. How can computational modeling predict the stability of this compound under thermal stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Correlate experimental decomposition temperatures (Td ~200°C) with simulated bond dissociation energies (BDEs) for the cyclopropoxy group .

- MD Simulations : Use NAMD or GROMACS to model thermal degradation pathways, focusing on nitro group dissociation and cyclopropane ring opening .

- Validation : Cross-check computational predictions with accelerated stability studies (40°C/75% RH for 6 months) and HPLC degradation profiling .

Q. What experimental designs are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogen, methyl) at the 2-position of the pyridine ring. Test against target enzymes (e.g., kinases) via fluorescence polarization assays .

- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to assess IC₅₀ values and compare with parent compound .

- Data Interpretation : Apply multivariate analysis (PCA or PLS) to link structural features (e.g., logP, polar surface area) to activity trends .

Tables for Reference

Table 1 : Key Spectral Data for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.2–1.4 (m, 4H, cyclopropane) | |

| ¹³C NMR | δ 115.5 (C≡N), 148.2 (NO₂) | |

| IR | 2240 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂) |

Table 2 : Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 45.2 | Preferred for assays |

| Methanol | 8.7 | pH-sensitive |

| Acetonitrile | 12.4 | Use anhydrous for stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.